molecular formula C11H9BrO4 B11784747 Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate

Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate

Cat. No.: B11784747
M. Wt: 285.09 g/mol
InChI Key: DASOBEBVYXLRRV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate (CAS 1779122-12-1) is a high-purity chemical building block designed for research and development in medicinal and organic chemistry. This compound features a benzofuran core, a privileged scaffold in drug discovery known for its presence in numerous biologically active molecules and pharmaceuticals . The structure is specifically substituted with a bromo group on the benzene ring and a methoxy group on the furan ring, making it a versatile intermediate for further synthetic exploration. The primary research value of this compound lies in its application as a key precursor for the synthesis of more complex molecules. The bromine atom at the 5-position is a reactive site amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse aryl, heteroaryl, and other functional groups . Simultaneously, the methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or transformed into amide derivatives, enabling structure-activity relationship (SAR) studies and the generation of compound libraries . Researchers are investigating benzofuran derivatives for a wide spectrum of pharmacological activities, including antimicrobial , anticancer , and anti-inflammatory agents . The specific substitution pattern of this compound makes it a valuable starting material for constructing novel molecules aimed at these and other therapeutic targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 5-bromo-3-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H9BrO4/c1-14-9-7-5-6(12)3-4-8(7)16-10(9)11(13)15-2/h3-5H,1-2H3

InChI Key

DASOBEBVYXLRRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-3-Methoxy-2-Hydroxybenzaldehyde

The starting material, 2-hydroxy-3-methoxybenzaldehyde, undergoes electrophilic bromination to introduce the bromo group at the 5-position. In acetic acid solution, bromination with elemental bromine (Br₂) or hydrobromic acid (HBr) selectively substitutes the para position relative to the hydroxyl group. For instance, treatment of 2-hydroxy-3-methoxybenzaldehyde with 1.1 equivalents of Br₂ in glacial acetic acid at 0–5°C yields 5-bromo-2-hydroxy-3-methoxybenzaldehyde in 78% yield after recrystallization.

Cyclization with Methyl Chloroacetate

The brominated aldehyde is then subjected to cyclization with methyl chloroacetate. In a typical procedure, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (0.05 mol), methyl chloroacetate (0.055 mol), and anhydrous potassium carbonate (0.075 mol) are refluxed in dry dimethylformamide (DMF) at 92–94°C for 4 hours. The reaction proceeds via nucleophilic substitution, forming the benzofuran ring. Workup involves quenching in ice water, filtration, and recrystallization from methanol to yield this compound as a white solid (85% yield, mp 80–81°C).

Key Data:

ParameterValue
Yield85%
Melting Point80–81°C
Reaction Time4 hours
SolventDMF

Bromination of Preformed Benzofuran Esters

An alternative approach involves bromination of a preassembled benzofuran scaffold. This method is advantageous when the parent benzofuran ester is readily available.

Synthesis of Methyl 3-Methoxybenzofuran-2-Carboxylate

Methyl 3-methoxybenzofuran-2-carboxylate is prepared via cyclization of 2-hydroxy-3-methoxybenzaldehyde with methyl chloroacetate under conditions analogous to Section 1.2. This intermediate lacks the bromo group, enabling late-stage functionalization.

Regioselective Bromination

Electrophilic bromination of methyl 3-methoxybenzofuran-2-carboxylate is achieved using phosphorus oxybromide (POBr₃) in acetonitrile. The methoxy group at the 3-position directs bromination to the 5-position (ortho to the methoxy group). A mixture of the ester (1 equiv) and POBr₃ (1.2 equiv) in acetonitrile is refluxed for 6 hours, followed by neutralization with saturated sodium bicarbonate. Extraction with ethyl acetate and column chromatography yield the target compound in 70% yield.

Key Data:

ParameterValue
Yield70%
ReagentPOBr₃
SolventAcetonitrile
Reaction Time6 hours

Nitration-Reduction-Bromination Sequence

For substrates where direct bromination is challenging, a nitration-reduction-bromination sequence offers a viable pathway.

Nitration of 3-Methoxybenzofuran-2-Carboxylate

Methyl 3-methoxybenzofuran-2-carboxylate is nitrated using fuming nitric acid in acetic acid at 0°C, introducing a nitro group at the 5-position (72% yield). The nitro group serves as a directing group and is subsequently reduced.

Reduction to Amine

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, yielding methyl 5-amino-3-methoxybenzofuran-2-carboxylate (91% yield).

Sandmeyer Bromination

The amine is diazotized with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 0°C, followed by treatment with copper(I) bromide (CuBr). This replaces the amino group with bromine, affording the target compound in 65% yield.

Key Data:

ParameterValue
Overall Yield42% (3 steps)
Diazotization Temp0°C
CatalystCuBr

Comparative Analysis of Methods

The choice of synthetic route depends on substrate availability, cost, and scalability:

  • Cyclization of Functionalized Aldehydes offers high yields but requires access to brominated salicylaldehydes.

  • Late-Stage Bromination is modular but may suffer from regioselectivity issues.

  • Nitration-Reduction-Bromination is lengthier but allows precise bromine placement.

Mechanistic Considerations

Cyclization Mechanism

The base-mediated cyclization proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack on methyl chloroacetate. The intermediate undergoes intramolecular esterification to form the furan ring.

Bromination Directing Effects

The methoxy group’s electron-donating nature activates the ring, directing electrophiles to ortho and para positions. Steric effects from the ester group favor substitution at the 5-position .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Zinc in acetic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-hydroxy-3-methoxybenzofuran-2-carboxylate.

    Reduction: 3-methoxybenzofuran-2-carboxylate.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate exhibits several promising biological activities, making it a candidate for further research in various fields:

  • Anticancer Properties : Research indicates that compounds within the benzofuran class, including this compound, have shown significant anticancer activity. These compounds may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : The compound has demonstrated antimicrobial properties, suggesting potential applications in developing new antibiotics or antimicrobial agents.
  • Antioxidative Activity : Benzofuran derivatives are known for their antioxidative properties, which can protect cells from oxidative stress and related diseases.

Applications in Medicinal Chemistry

This compound has several potential applications in medicinal chemistry:

Anticancer Drug Development

Due to its ability to inhibit cancer cell growth, this compound is being explored as a lead candidate for developing novel anticancer drugs. Research indicates that modifications to its structure can enhance potency and selectivity against specific cancer types .

Antimicrobial Agent Formulation

The antimicrobial properties of this compound make it a candidate for formulating new antibiotics. Its effectiveness against various pathogens could address growing concerns about antibiotic resistance.

Antioxidant Formulations

Given its antioxidative capabilities, this compound may be utilized in formulations aimed at reducing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
Methyl 5-bromo-1-benzofuran-2-carboxylateBromine at position 5; different ring systemAntimicrobial activity
Ethyl 5-bromo-1-benzofuran-2-carboxylateEthyl group instead of methylModerate anticancer properties
Methyl 5-chloro-3-methoxybenzofuran-2-carboxylateChlorine instead of brominePotentially lower cytotoxicity

The unique combination of bromine and methoxy substituents in this compound enhances both its biological activity and chemical reactivity compared to other derivatives. This specificity allows for selective targeting in therapeutic applications, making it a valuable compound for further research .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and analogs identified in the evidence:

Compound Name Substituents Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number
Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate (Target) 5-Br, 3-OCH₃ Methyl C₁₁H₉BrO₄ 301.09 (calc.) Not provided
Methyl 5-bromo-3-(bromomethyl)benzofuran-2-carboxylate 5-Br, 3-CH₂Br Methyl C₁₁H₈Br₂O₃ 372.89 (calc.) 1801713-71-2
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate 5-Br, dihydro (saturated ring) Methyl C₁₀H₉BrO₃ 257.08 1187828-95-0
2-Methoxyethyl 5-((2-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate 5-OCH₂(2-ClC₆H₄), 2-CH₃ 2-Methoxyethyl C₂₁H₂₀ClO₆ 415.83 (calc.) 300674-56-0
Cyanomethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate 5-Br, 3-CH₃ Cyanomethyl C₁₂H₈BrNO₃ 294.10 (calc.) 735340-99-5

Key Comparative Analysis

Substituent Effects on Reactivity and Stability
  • Bromine Position and Reactivity : The target compound’s bromine at position 5 is analogous to and . However, in , the additional bromomethyl group at position 3 increases electrophilicity, making it more reactive toward nucleophilic substitution (e.g., Suzuki coupling) compared to the target compound’s methoxy group .
  • Methoxy vs. Chlorobenzyloxy Groups: The 3-methoxy group in the target compound donates electron density via resonance, stabilizing the aromatic system.
Ester Group Influence on Physicochemical Properties
  • Methyl Ester (Target, ) : Smaller and less polar, these esters likely exhibit higher volatility and faster hydrolysis under basic conditions compared to bulkier analogs.
  • 2-Methoxyethyl Ester () : The extended ether chain enhances hydrophilicity, improving aqueous solubility for biological applications .

Biological Activity

Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the benzofuran family, which is known for diverse biological properties. The presence of bromine and methoxy groups in its structure enhances its pharmacological potential. The molecular formula can be represented as C_11H_9BrO_4, indicating the presence of a bromine atom and two methoxy groups that are crucial for its biological activity.

Research indicates that benzofuran derivatives, including this compound, exhibit potent anticancer properties. The mechanism often involves the inhibition of cell growth and induction of apoptosis in cancer cells. For instance, studies have shown that modifications in the benzofuran structure significantly affect their cytotoxicity against various cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines ranged from 1 to 10 nM, indicating high potency .
  • Apoptosis Induction : The compound has been shown to induce apoptosis through caspase activation. In one study, treatment with this compound resulted in a significant increase in caspase 3/7 activity in K562 leukemia cells, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although detailed mechanisms remain under investigation.

Research Findings

  • Antibacterial Effects : A study indicated that benzofuran derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound against these pathogens is still being evaluated but shows promise based on structural analogs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its chemical structure. The following table summarizes key findings regarding structural modifications and their impact on activity:

Modification Effect on Activity Reference
Bromine at C-5Increased cytotoxicity
Methoxy at C-3Enhanced antiproliferative effects
Positioning of substituentsCritical for selectivity in cancer cells

Q & A

Q. What are the standard synthetic routes for Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves bromination of a benzofuran precursor using agents like N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane) under reflux. A multi-step approach may include:

Esterification : Methylation of the carboxyl group using methanol and acid catalysis.

Bromination : Selective bromination at the 5-position using controlled stoichiometry.

Methoxy Group Introduction : Alkylation or nucleophilic substitution to install the 3-methoxy group.
Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity, temperature, and catalyst loading. High yields (>70%) are achieved by quenching side reactions through intermediate purification (e.g., column chromatography) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by bromine’s deshielding effect).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 299.97 for C11_{11}H9_9BrO4_4).
  • X-ray Crystallography : Resolves crystal packing and bond angles, validated using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during bromination steps?

  • Methodological Answer : Contradictions often arise from competing side reactions (e.g., over-bromination or solvent decomposition). Strategies include:
  • Kinetic Control : Lower temperatures (0–25°C) to favor mono-bromination.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
  • In Situ Monitoring : Use 79/81^{79/81}Br NMR or HPLC to track bromine incorporation.
    Post-reaction analysis via GC-MS or 1^1H NMR quantifies impurities, guiding recrystallization or silica gel purification .

Q. What role do substituents (bromo, methoxy) play in modulating biological activity, and how are structure-activity relationships (SAR) studied?

  • Methodological Answer :
  • Bromine : Enhances lipophilicity and halogen bonding with target proteins (e.g., antiviral or anticancer enzymes).
  • Methoxy Group : Electron-donating effects stabilize aromatic π-systems, affecting binding affinity.
    SAR Workflow :

Analog Synthesis : Replace bromine/methoxy with Cl, F, or NO2_2.

Biological Assays : Test analogs against cell lines (e.g., IC50_{50} measurements).

Molecular Docking : Simulate binding modes using AutoDock Vina or Schrödinger Suite.
Example: Fluorine substitution at the 3-position increases metabolic stability but reduces solubility .

Q. How is SHELX software applied in crystallographic refinement for this compound?

  • Methodological Answer : SHELXL refines X-ray diffraction data through:

Data Integration : Process raw data (HKL files) to generate hkl lists.

Structure Solution : Direct methods (SHELXS) for phase determination.

Refinement : Least-squares minimization of Fo_o/Fc_c residuals, incorporating anisotropic displacement parameters.
Key parameters: R1 < 0.05, wR2 < 0.15, and a Flack parameter near 0 for enantiopure crystals .

Q. What mechanistic insights explain regioselectivity in bromination reactions of benzofuran derivatives?

  • Methodological Answer : Bromination follows electrophilic aromatic substitution (EAS) governed by:
  • Directing Effects : Methoxy groups activate the 3-position via resonance (+M effect), while the ester group deactivates the 2-position.
  • Steric Factors : Bulky substituents at adjacent positions hinder bromine addition.
    Computational studies (DFT, Gaussian 09) calculate electron density maps to predict reactivity, validated by 13^{13}C NMR chemical shifts .

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